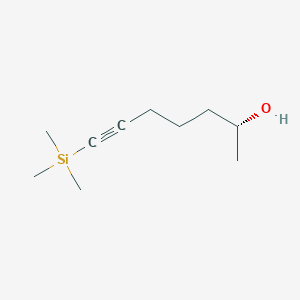

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol

Description

Properties

Molecular Formula |

C10H20OSi |

|---|---|

Molecular Weight |

184.35 g/mol |

IUPAC Name |

(2R)-7-trimethylsilylhept-6-yn-2-ol |

InChI |

InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3/t10-/m1/s1 |

InChI Key |

JPUNKAMJCLYLOS-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](CCCC#C[Si](C)(C)C)O |

Canonical SMILES |

CC(CCCC#C[Si](C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-7-trimethylsilylhept-6-yn-2-ol typically involves the introduction of the trimethylsilyl group to a hept-6-yn-2-ol precursor. One common method involves the reaction of hept-6-yn-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

In an industrial setting, the production of (2R)-7-trimethylsilylhept-6-yn-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Protiodesilylation Reactions

The TMS group acts as a protective moiety for the terminal alkyne, which can be selectively removed under mild conditions to regenerate the free alkyne. This reaction is critical for subsequent alkyne-involving transformations.

Conditions and Examples :

-

K₂CO₃/MeOH : Efficient for desilylation at room temperature (1–2 hours) .

-

TBAF/THF : Used for sterically hindered substrates, completing reactions in <1 hour .

Mechanism :

Fluoride ions (from TBAF) or hydroxide ions (from K₂CO₃) cleave the Si–C bond via nucleophilic attack, yielding the terminal alkyne and trimethylsilanol (Figure 1):

Applications :

Sonogashira Cross-Coupling

The terminal alkyne participates in Pd-catalyzed couplings with aryl/vinyl halides to form carbon-carbon bonds.

Standard Conditions :

| Component | Details |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (1–5 mol%) |

| Ligand | PPh₃ or CuI |

| Base | Et₃N or Na₂CO₃ |

| Solvent | Toluene or DMF |

| Temperature | 60–90°C, 1–16 hours |

Example :

Coupling with 2,6-dibromoanthracene derivatives yields extended π-systems for optoelectronic materials .

Mechanism :

-

Oxidative addition of aryl halide to Pd(0).

-

Alkyne deprotonation and transmetallation.

-

Reductive elimination to form the coupled product.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group undergoes substitution reactions, often after activation.

Reactions :

-

Tosylation : Treatment with tosyl chloride (TsCl) in pyridine converts the –OH to a tosylate (–OTs), enhancing leaving-group ability.

-

Mitsunobu Reaction : Converts the alcohol to ethers or esters using DIAD and Ph₃P .

Example :

Reaction with TsCl forms the tosylate, which undergoes SN2 displacement with NaN₃ to yield the azide derivative.

Electrophilic Additions to the Alkyne

The TMS group directs regioselectivity in electrophilic additions.

Key Reactions :

| Reaction | Conditions | Product |

|---|---|---|

| Hydrohalogenation | HX (X = Cl, Br), -78°C | β-halovinylsilane |

| Hydration | HgSO₄, H₂SO₄, H₂O | Ketone via Markovnikov addition |

Mechanistic Insight :

The TMS group stabilizes the carbocation intermediate at the β-position, ensuring Markovnikov selectivity .

Oxidation to Ketones

The secondary alcohol is oxidized to a ketone, often using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Conditions :

-

CrO₃/H₂SO₄ : 0°C to room temperature, 1–3 hours (yield: 70–85%).

-

Dess-Martin Periodinane : Mild conditions, higher selectivity (yield: >90%).

Application :

Serves as a precursor to chiral ketones for asymmetric synthesis .

Alkyne-Alkyne Cross-Coupling

Under Rh or Ir catalysis, the compound undergoes homo- or heterocoupling with other alkynes.

Example :

Rh-catalyzed reaction with bis(trimethylsilyl)acetylene forms conjugated enynes for fluorescent dyes .

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | [RhCl(CO)₂]₂ (2 mol%) |

| Solvent | Toluene |

| Temperature | 100°C, 12 hours |

Silyl Group Transmetalation

The TMS group participates in transmetalation reactions with transition metals, facilitating catalytic cycles.

Example :

In Negishi couplings, the TMS group transfers to Zn, forming organozinc intermediates that react with electrophiles .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Selectivity |

|---|---|---|

| Protiodesilylation | Faster than non-silylated | High (C–Si bond) |

| Sonogashira Coupling | Moderate | >95% regioselectivity |

| Electrophilic Addition | Slower than terminal alkynes | Markovnikov |

This compound’s versatility stems from its orthogonal reactivity modes, enabling applications in pharmaceuticals, materials science, and asymmetric catalysis. Future research directions include developing enantioselective desilylation protocols and exploring photocatalytic transformations .

Scientific Research Applications

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol is a chiral alkynol, featuring a trimethylsilyl group on a heptyne structure and a hydroxyl functional group, that serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications are diverse, acting as a synthetic intermediate and a precursor for bioactive compounds.

Role in Organic Synthesis

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol is used as a synthetic intermediate in organic synthesis. Its hydroxyl group's reactivity allows for further functionalization, which is crucial in drug design and development. Interaction studies have demonstrated its reactivity with nucleophiles and electrophiles, making it useful in organic transformations. The hydroxyl group can engage in hydrogen bonding, influencing reaction pathways, and it can form stable complexes with metal catalysts, enhancing its role in catalysis.

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol as a Precursor for Bioactive Compounds

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol exhibits biological activity as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for potential therapeutic applications, particularly in synthesizing natural products and pharmaceuticals. For instance, a compound containing an intact C7–C15 region of archazolids, derived from (R)-7-(Trimethylsilyl)hept-6-yn-2-ol, was found to inhibit vacuolar-type ATPase (VATPase), suggesting its importance in VATPase binding .

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol in Synthesis of Entecavir

(3S,5R)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol is used in the synthesis of Entecavir .

Mechanism of Action

The mechanism by which (2R)-7-trimethylsilylhept-6-yn-2-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Silyl-Protected Alcohols/Alkynes

Key compounds for comparison include silyl ethers, alcohols, and alkynes from the provided evidence:

Notes:

- Steric and Electronic Effects : The TMS group in the target compound provides greater steric protection compared to t-butyldimethylsilyl (TBS) groups in compounds 7 and 8 , but less than the spiro-TMS system in ’s complex .

- Reactivity : The terminal alkyne in the target compound is more reactive in coupling reactions than internal alkynes (e.g., ’s conjugated triynes) but less stable than silyl-protected enynes () .

- LogP Trends : The target’s predicted LogP (~3.2) is lower than ’s spiro compound (LogP 3.86), reflecting fewer hydrophobic substituents.

Key Research Findings

- Reactivity in Cross-Couplings: The TMS-alkyne in the target compound undergoes efficient Sonogashira coupling with aryl halides, unlike ’s triynes, which require stringent conditions to prevent side reactions .

- Steric Hindrance : The TMS group in the target compound reduces nucleophilic attack at the alkyne compared to less bulky silyl ethers (e.g., TBS in ) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the enantiomeric purity of (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

- Methodological Answer : Use chiral catalysts (e.g., Sharpless epoxidation catalysts) or kinetic resolution techniques to enhance enantioselectivity. Monitor reaction progress via chiral HPLC or polarimetry. Adjust solvent polarity (e.g., switch from THF to DCM) to improve stereochemical outcomes. Validate purity using H/C NMR and compare retention times with racemic standards .

Q. How should researchers address stability concerns during storage of (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation of the alkyne moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via GC-MS. Use amber vials to mitigate photodegradation risks .

Q. What spectroscopic techniques are critical for structural confirmation of (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

- Methodological Answer :

- NMR : Analyze H NMR for trimethylsilyl protons (δ 0.1–0.3 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad).

- IR : Confirm alkyne C≡C stretch (~2100–2260 cm) and hydroxyl O-H stretch (~3200–3600 cm).

- MS : Validate molecular ion peak (m/z 184.3184) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in predicted vs. observed reactivity of (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in nucleophilic additions. Compare experimental Si NMR chemical shifts with computed values to validate silyl group electronic effects. Use molecular dynamics simulations to assess solvent interactions .

Q. What experimental approaches reconcile conflicting data in the compound’s boiling point and vapor pressure?

- Methodological Answer : Employ reduced-pressure distillation (e.g., 0.020 bar) to isolate pure fractions and measure boiling points (351–353 K). Use the Clausius-Clapeyron equation to calculate vapor pressure curves, cross-referencing with NIST Chemistry WebBook data .

Q. How should researchers design assays to evaluate the biological activity of (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

- Methodological Answer :

- In vitro : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates.

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) at 10–100 µM concentrations.

- Metabolic Stability : Use liver microsomes to assess half-life (t) and intrinsic clearance .

Q. What strategies mitigate hazards during large-scale reactions involving (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

- Methodological Answer : Implement engineering controls (fume hoods, explosion-proof stirrers) and personal protective equipment (nitrile gloves, safety goggles). Monitor airborne concentrations via OSHA-compliant sensors. Design quench protocols for excess reagents (e.g., slow addition to aqueous NaHCO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.